Dichlorobis(dicyclohexylphenylphosphine)palladium(II)

Description

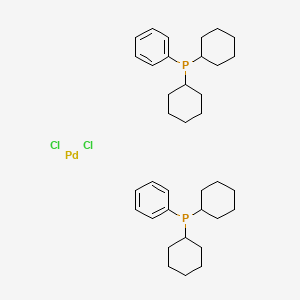

Dichlorobis(dicyclohexylphenylphosphine)palladium(II), with the chemical formula PdCl₂[P(Cy)₂Ph]₂ (Cy = cyclohexyl, Ph = phenyl), is a palladium(II) complex featuring bulky dicyclohexylphenylphosphine ligands. This compound is part of the broader class of bis(phosphine)palladium(II) dichlorides, which are widely used in cross-coupling reactions, hydrogenation, and other catalytic processes due to their stability and tunable electronic/steric properties . The trans configuration of the chloride ligands and the steric bulk of the phosphine ligands contribute to its catalytic efficiency and selectivity in organic transformations .

Properties

Molecular Formula |

C36H54Cl2P2Pd |

|---|---|

Molecular Weight |

726.1 g/mol |

IUPAC Name |

dichloropalladium;dicyclohexyl(phenyl)phosphane |

InChI |

InChI=1S/2C18H27P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

VUEQQGYLLFFDDU-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

Adapted from analogous protocols for triphenylphosphine complexes, this method employs ultrasonic irradiation to enhance reaction efficiency:

-

Reactants : Chloropalladic acid (H₂PdCl₄) and DCyPP in a 1:2 molar ratio.

-

Solvent : Ethanol (70–95% v/v), chosen for its polarity and compatibility with ultrasonic cavitation.

-

Conditions :

-

Temperature: 60–70°C.

-

Ultrasonic duration: 0.5–2 hours.

-

pH adjustment: 2.0–4.0 using dilute HCl or NaOH.

-

Mechanistic Insights

Ultrasound promotes ligand exchange by disrupting palladium aggregation, a common issue in conventional methods. The acoustic waves enhance mass transfer, ensuring complete coordination of DCyPP to the Pd(II) center.

Workup and Purification

Post-reaction, the mixture is cooled to 0–5°C, inducing precipitation. The solid is filtered and washed with 50% ethanol to remove unreacted ligands. Vacuum drying yields the pure product with >98% efficiency.

Method 2: Reflux-Based Synthesis

Conventional Thermal Approach

This method utilizes palladium chloride (PdCl₂) as the precursor:

-

Reactants : PdCl₂ and DCyPP in a 1:2.2 molar ratio (ligand excess ensures complete substitution).

-

Solvent : Dichloromethane (DCM) or toluene, selected for their inertness and high boiling points.

-

Conditions :

-

Temperature: Reflux (40°C for DCM; 110°C for toluene).

-

Duration: 4–6 hours under nitrogen.

-

Crystallization Behavior

Unlike solvated analogues, dichlorobis(dicyclohexylphenylphosphine)palladium(II) crystallizes without solvent incorporation due to steric hindrance from the bulky DCyPP ligands. Recrystallization from DCM/hexane mixtures yields X-ray-quality crystals suitable for structural validation.

Method 3: Ambient-Temperature Synthesis

Low-Energy Protocol

For air-sensitive applications, this method avoids heating:

-

Reactants : Potassium tetrachloropalladate(II) (K₂PdCl₄) and DCyPP in 1:2 ratio.

-

Solvent : Tetrahydrofuran (THF), facilitating rapid ligand exchange at 25°C.

-

Conditions :

-

Stirring duration: 12–24 hours.

-

Atmosphere: Argon or nitrogen.

-

Yield and Purity

Yields range from 85–90%, with minor impurities attributed to residual THF. Column chromatography on silica gel (eluent: ethyl acetate/hexane) enhances purity to >95%.

Comparative Analysis of Methods

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal analysis confirms a trans-square-planar geometry with Pd–P and Pd–Cl bond lengths of 2.3343(5) Å and 2.3017(4) Å, respectively. Disorder in one cyclohexyl-phenyl moiety (59:41 occupancy) is attributed to steric crowding.

Infrared Spectroscopy

Key IR absorptions:

-

Pd–Cl stretch : 320–350 cm⁻¹ (weak, broad).

-

P–C aromatic : 1430–1480 cm⁻¹.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is known to undergo various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.

Reduction: It can also be involved in reduction reactions, typically in the presence of reducing agents.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base.

Heck Reaction: Involves aryl halides and alkenes, often in the presence of a base and a solvent like DMF or toluene.

Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a base and a copper co-catalyst.

Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Cross-Coupling Reactions

Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is primarily employed in various cross-coupling reactions, which are pivotal in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most notable applications include:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides, facilitating the synthesis of biaryl compounds. The use of this palladium complex allows for high yields and selectivity under mild conditions .

- Sonogashira Coupling : In this reaction, terminal alkynes are coupled with aryl halides to form substituted alkynes. Studies have shown that dichlorobis(dicyclohexylphenylphosphine)palladium(II) demonstrates excellent catalytic activity, enabling efficient coupling even in continuous flow systems .

- Heck Reaction : The complex also serves as an effective catalyst for the Heck reaction, where alkenes are coupled with aryl halides to produce substituted alkenes. The versatility of this catalyst allows it to function well across various substrates .

Homogeneous Carbonylation

This compound has been utilized in the homogeneous carbonylation of chloroarenes, which involves the introduction of carbon monoxide into organic molecules to form carbonyl compounds. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Rapid Catalyst Evaluation for Sonogashira Coupling

A study evaluated various catalysts for Sonogashira coupling in a continuous flow setup. Dichlorobis(dicyclohexylphenylphosphine)palladium(II) was identified as one of the most effective catalysts, achieving high turnover frequencies and product yields within short reaction times. This underscores its efficiency in modern synthetic methodologies .

Case Study 2: Synthesis of Biaryl Compounds

Research demonstrated that using dichlorobis(dicyclohexylphenylphosphine)palladium(II) in Suzuki-Miyaura reactions led to the successful synthesis of several biaryl compounds with high purity levels. The study highlighted how variations in reaction conditions could optimize yields further, showcasing the compound's adaptability in synthetic chemistry .

Mechanism of Action

The mechanism by which Dichlorobis(dicyclohexylphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, enabling the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .

Comparison with Similar Compounds

Structural and Geometric Comparisons

A key distinguishing feature of Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is its ligand architecture. Below is a comparison with structurally analogous complexes:

Key Observations :

- Ligand Bulk : The dicyclohexylphenylphosphine ligand (P(Cy)₂Ph) offers intermediate steric bulk compared to tricyclohexylphosphine (PCy₃, highly bulky) and triphenylphosphine (PPh₃, less bulky). This balance enhances catalytic activity in sterically demanding reactions .

- Bond Lengths : The Pd–Cl and Pd–P bond lengths in the dicyclohexylphenylphosphine complex are comparable to those in triphenylphosphine analogs, suggesting similar electronic properties but distinct steric environments .

Electronic and Catalytic Performance

The electronic effects of phosphine ligands influence the redox behavior and catalytic efficiency of palladium complexes:

Key Observations :

- The dicyclohexylphenylphosphine ligand provides a balance between steric protection and electronic donation, making the complex suitable for reactions requiring both stability and reactivity .

- Triphenylphosphine-based complexes (e.g., PdCl₂(PPh₃)₂) are less sterically hindered, favoring reactions with smaller substrates .

Palladium Content and Molecular Weight

The palladium content varies significantly across analogs, impacting cost and reactivity:

Key Observations :

- Lower Pd content in bulkier complexes (e.g., PdCl₂[P(Cy)₂Ph]₂) may increase material costs but improve catalyst longevity due to reduced metal leaching .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dichlorobis(dicyclohexylphenylphosphine)palladium(II), and how do reaction conditions influence yield and purity?

- Methodological Answer : The complex is typically synthesized via ligand substitution reactions starting from PdCl₂. Key steps include:

- Using Schlenk-line techniques or gloveboxes to handle air-sensitive precursors and intermediates .

- Optimizing stoichiometric ratios of PdCl₂ to dicyclohexylphenylphosphine ligand (1:2 molar ratio) in anhydrous solvents like dichloromethane or toluene.

- Controlling reaction temperature (60–80°C) and reflux duration (12–24 hours) to maximize yield.

- Purification via recrystallization or column chromatography. Yield and purity are influenced by solvent polarity, ligand excess, and exclusion of moisture .

Q. What spectroscopic and analytical techniques are most effective for characterizing this complex?

- Methodological Answer :

- 31P NMR spectroscopy : Identifies ligand coordination shifts (δ ~20–30 ppm for arylphosphine ligands) and confirms monodentate vs. bidentate binding .

- X-ray crystallography : Resolves Pd center geometry (typically square-planar) and ligand steric effects from dicyclohexylphenyl groups .

- Elemental analysis : Validates stoichiometry (C, H, N, Pd content).

- ESI-MS : Detects molecular ion peaks and fragmentation patterns .

Q. What are the primary catalytic applications of this complex in organic synthesis?

- Methodological Answer : The complex is used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to its electron-rich Pd center, which facilitates oxidative addition. Key considerations:

- Compare activity with triphenylphosphine analogs; the bulkier dicyclohexylphenyl groups may reduce steric hindrance for certain substrates .

- Optimize catalytic efficiency by adjusting base (e.g., K₂CO₃), solvent (DMF, toluene), and temperature (80–120°C) .

Advanced Research Questions

Q. How do electronic and steric effects of the dicyclohexylphenylphosphine ligand influence catalytic activity and selectivity?

- Methodological Answer :

- Electronic effects : Use Hammett constants (σ) to correlate ligand substituents with Pd electron density. Electron-donating groups enhance Pd’s nucleophilicity, accelerating oxidative addition .

- Steric effects : Quantify ligand cone angles (e.g., Tolman’s method) to predict substrate accessibility. Bulkier ligands may impede transmetalation steps in cross-coupling .

- Experimental validation: Compare turnover numbers (TONs) in Suzuki reactions using ligands with varying substituents (e.g., cyclohexyl vs. phenyl).

Q. How can researchers resolve contradictions in reported catalytic efficiency across studies?

- Methodological Answer :

- Variable standardization : Replicate experiments with controlled conditions (solvent purity, catalyst loading, inert atmosphere) .

- Statistical analysis : Apply ANOVA or multivariate regression to identify outliers and confounding factors (e.g., trace moisture deactivating the catalyst).

- In-situ monitoring : Use techniques like IR spectroscopy or GC-MS to track intermediate formation and catalyst degradation pathways .

Q. What computational methods are suitable for modeling the electronic structure and reaction mechanisms involving this complex?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Pd-ligand bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and transition states for oxidative addition/reductive elimination .

- Molecular dynamics simulations : Study solvent effects on ligand flexibility and Pd coordination geometry.

- Validate models against experimental data (e.g., NMR chemical shifts, kinetic isotope effects) .

Q. How can ligand substitution kinetics be experimentally studied to improve catalyst design?

- Methodological Answer :

- Stopped-flow kinetics : Measure rate constants for ligand exchange using UV-Vis spectroscopy under varying temperatures.

- Competition experiments : Introduce competing ligands (e.g., PPh₃) to assess relative binding affinities via 31P NMR .

- Activation strain analysis : Correlate ligand steric parameters with energy barriers for substitution .

Key Considerations for Experimental Design

- Air sensitivity : Always handle the complex under inert atmosphere (Ar/N₂) to prevent Pd(0) nanoparticle formation .

- Reproducibility : Document solvent drying methods (e.g., molecular sieves), catalyst storage conditions (-20°C under argon), and substrate purity .

- Ethical and safety protocols : Follow institutional guidelines for Pd waste disposal due to its environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.